Berberine sulfate hydrate
Overview
Description
Berberine sulfate hydrate is a naturally occurring isoquinoline alkaloid derived from various plants, including species of Berberis. It is known for its bright yellow color and has been used traditionally in Chinese and Ayurvedic medicine. This compound exhibits a range of pharmacological properties, including antibacterial, anti-inflammatory, and antidiabetic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of berberine sulfate hydrate typically involves the extraction of berberine from plant sources, followed by its conversion to the sulfate hydrate form. The extraction process often uses solvents such as methanol, acetone, or acetonitrile. The extracted berberine is then reacted with sulfuric acid to form berberine sulfate, which is subsequently hydrated to obtain this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, followed by purification and chemical conversion processes. The use of high-performance liquid chromatography (HPLC) and mass spectrometry ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Berberine sulfate hydrate undergoes various chemical reactions, including:
Oxidation: Berberine can be oxidized to produce berberrubine and other derivatives.
Reduction: Reduction reactions can convert berberine to dihydroberberine.
Substitution: Substitution reactions can modify the functional groups on the berberine molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Berberrubine and related compounds.
Reduction: Dihydroberberine.
Substitution: Various alkylated or acylated berberine derivatives.
Scientific Research Applications
Berberine sulfate hydrate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes, including apoptosis and autophagy.
Medicine: Investigated for its potential therapeutic effects in treating diabetes, cardiovascular diseases, and cancer.
Industry: Utilized in the production of dyes and as an antimicrobial agent in various products
Mechanism of Action
Berberine sulfate hydrate exerts its effects through multiple molecular targets and pathways:
AMP-activated protein kinase (AMPK): Activation of AMPK leads to improved glucose and lipid metabolism.
Nuclear factor κB (NF-κB): Inhibition of NF-κB reduces inflammation.
Protein kinase B (Akt): Modulation of Akt signaling pathways affects cell survival and growth.
Mitochondrial autophagy regulators (PINK1 and Parkin): Enhances mitochondrial function and reduces oxidative stress .
Comparison with Similar Compounds
Berberine hydrochloride: Another salt form of berberine with similar pharmacological properties but different solubility and absorption characteristics.
Dihydroberberine: A reduced form of berberine with enhanced bioavailability.
Berberrubine: An oxidized derivative of berberine with distinct biological activities
Uniqueness: Berberine sulfate hydrate is unique due to its specific sulfate and hydrate forms, which influence its solubility, stability, and bioavailability. These properties make it particularly suitable for certain therapeutic and industrial applications .
Properties
IUPAC Name |
16,17-dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaene;sulfate;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C20H18NO4.H2O4S.H2O/c2*1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2;1-5(2,3)4;/h2*3-4,7-10H,5-6,11H2,1-2H3;(H2,1,2,3,4);1H2/q2*+1;;/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQJJXDUSYNGLY-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OC.O.[O-]S(=O)(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O13S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
INSOL IN CHLOROFORM /TRIHYDRATE/ | |
Details | Weast, R.C. (ed.). Handbook of Chemistry and Physics. 60th ed. Boca Raton, Florida: CRC Press Inc., 1979., p. C-207 | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
YELLOW CRYSTALS | |
CAS No. |
316-41-6 | |
Record name | Berberine sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.691 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BERBERINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2170 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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